(2,2-Dichloro-1-methylcyclopropyl)[4-(2-phenylethyl)piperazin-1-yl]methanone
Overview
Description
1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichloromethylcyclopropyl group and a phenylethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloro-1-methylcyclopropyl)[4-(2-phenylethyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the dichloromethylcyclopropyl group: This can be achieved by reacting a suitable precursor with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide.
Attachment of the phenylethyl group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst like aluminum chloride.
Coupling with piperazine: The final step involves coupling the dichloromethylcyclopropyl and phenylethyl intermediates with piperazine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethylcyclopropyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)[4-(2-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
- 1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine
- 1,2-Dichloro-2-methylpropane
- (2,2-Dichloro-1-methylcyclopropyl)benzene
Comparison: 1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine is unique due to the presence of both the dichloromethylcyclopropyl and phenylethyl groups attached to the piperazine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the phenylethyl group may enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c1-16(13-17(16,18)19)15(22)21-11-9-20(10-12-21)8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUJNOKXCJHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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